![molecular formula C19H15BrClNO2 B1372396 6-Bromo-2-(4-isopropoxyphenyl)quinoline-4-carbonyl chloride CAS No. 1160253-27-9](/img/structure/B1372396.png)
6-Bromo-2-(4-isopropoxyphenyl)quinoline-4-carbonyl chloride
Overview
Description
6-Bromo-2-(4-isopropoxyphenyl)quinoline-4-carbonyl chloride (6-Br-IPQC) is a compound that is used in various scientific research applications. It is an organic compound with a molecular formula of C16H14BrNO2Cl. 6-Br-IPQC has been studied for its potential use in the synthesis of various compounds, as well as its biochemical and physiological effects.
Scientific Research Applications
Synthesis Techniques and Organic Chemistry Applications :
- A method for synthesizing 6-hydroxy-1H-quinolin-2-one in ionic liquid has been investigated, utilizing a process involving bromination, acylation, and the Heck reaction. This method is noted for its high yield, simplicity, and environmental friendliness (Liu Chang-chun, 2010).
- The synthesis of "Willowlike" Thermotropic Dendrimers using AB2 monomers, including 6-bromo-1-(4-hydroxy-4'-biphenylyl)-2-(4-hydroxyphenyl)hexane, highlights the versatility of bromoquinoline derivatives in polymer chemistry (Percec, Chu, & Kawasumi, 1994).
Biochemical Research and Potential Therapeutic Applications :
- The synthesis and study of new quinoline compounds, including derivatives of 6-bromoquinoline, have been conducted to explore their potential as inhibitors of steroid 5alpha reductases, an enzyme involved in various health conditions (Baston, Palusczak, & Hartmann, 2000).
- A study on the synthesis of novel 6-bromo-2-chloro-3-(4-phenyl-[1,2,3]triazol-1-ylmethyl)-quinoline derivatives revealed significant antimicrobial and antimalarial activities, suggesting the potential medicinal applications of bromoquinoline compounds (Parthasaradhi et al., 2015).
Material Science and Photophysics :
- The study of the photophysical properties of 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines, synthesized via the Buchwald–Hartwig amination, highlights the role of bromoquinolines in developing materials with specific optical properties (Bonacorso et al., 2018).
properties
IUPAC Name |
6-bromo-2-(4-propan-2-yloxyphenyl)quinoline-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrClNO2/c1-11(2)24-14-6-3-12(4-7-14)18-10-16(19(21)23)15-9-13(20)5-8-17(15)22-18/h3-11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTEMFGOBRLETIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-(4-isopropoxyphenyl)quinoline-4-carbonyl chloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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